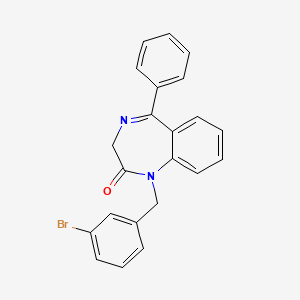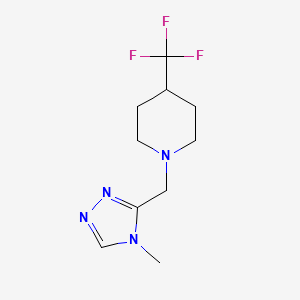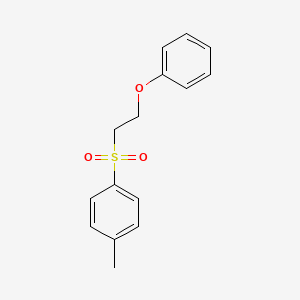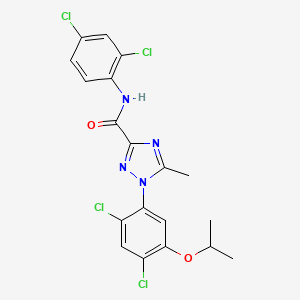
1-(3-bromobenzyl)-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromobenzyl)-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one is a compound belonging to the benzodiazepine family Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions
Preparation Methods
The synthesis of 1-(3-bromobenzyl)-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one typically involves several steps:
Starting Materials: The synthesis begins with the preparation of the core benzodiazepine structure, which can be derived from various starting materials such as o-phenylenediamine and benzoyl chloride.
Bromination: The introduction of the bromobenzyl group is achieved through a bromination reaction. This involves the use of bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Cyclization: The final step involves cyclization to form the benzodiazepine ring. This can be achieved through various methods, including the use of acid or base catalysts to facilitate the ring closure.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and other advanced techniques to ensure consistency and scalability.
Chemical Reactions Analysis
1-(3-Bromobenzyl)-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one can undergo several types of chemical reactions:
Substitution Reactions: The bromine atom in the bromobenzyl group can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and various amines.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, oxidation can be achieved using agents like potassium permanganate, while reduction can be performed using hydrogen gas in the presence of a palladium catalyst.
Cyclization and Ring-Opening: The benzodiazepine ring can undergo cyclization and ring-opening reactions, depending on the reagents and conditions used. These reactions can lead to the formation of various derivatives with different pharmacological properties.
Scientific Research Applications
1-(3-Bromobenzyl)-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used to study the effects of benzodiazepines on various biological systems. It can serve as a model compound to investigate the binding affinity and activity of benzodiazepine receptors.
Medicine: The compound’s potential therapeutic effects are of interest in medicinal chemistry. Researchers explore its efficacy and safety in treating conditions like anxiety, epilepsy, and muscle spasms.
Industry: In the pharmaceutical industry, the compound can be used in the development of new drugs. Its unique properties may lead to the discovery of novel therapeutic agents with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of 1-(3-bromobenzyl)-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one involves its interaction with the central nervous system:
Binding to Receptors: The compound binds to benzodiazepine receptors in the brain, which are part of the GABA-A receptor complex. This binding enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA), leading to increased inhibitory effects in the nervous system.
Molecular Targets: The primary molecular targets are the GABA-A receptors, which play a crucial role in regulating neuronal excitability. By modulating these receptors, the compound can induce sedative, anxiolytic, and anticonvulsant effects.
Pathways Involved: The activation of GABA-A receptors leads to the opening of chloride ion channels, resulting in hyperpolarization of neurons and reduced neuronal activity. This mechanism underlies the compound’s therapeutic effects in conditions like anxiety and epilepsy.
Comparison with Similar Compounds
1-(3-Bromobenzyl)-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one can be compared with other benzodiazepine derivatives:
Diazepam: Diazepam is a well-known benzodiazepine with similar anxiolytic and sedative properties. the presence of the bromobenzyl group in this compound may confer different pharmacokinetic and pharmacodynamic properties.
Lorazepam: Lorazepam is another benzodiazepine used for its anxiolytic and anticonvulsant effects. The structural differences between lorazepam and this compound can lead to variations in their receptor binding affinities and therapeutic profiles.
Clonazepam: Clonazepam is primarily used for its anticonvulsant properties. The unique structure of this compound may offer advantages in terms of selectivity and potency for specific receptor subtypes.
Properties
IUPAC Name |
1-[(3-bromophenyl)methyl]-5-phenyl-3H-1,4-benzodiazepin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN2O/c23-18-10-6-7-16(13-18)15-25-20-12-5-4-11-19(20)22(24-14-21(25)26)17-8-2-1-3-9-17/h1-13H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDOUMOWPSWOQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=CC=CC=C2C(=N1)C3=CC=CC=C3)CC4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1'-(1H-indole-5-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2882209.png)
![1-morpholino-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2882211.png)
![1-(m-tolyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2882212.png)
![1-[4-Phenyl-4-(3-pyrazol-1-ylazetidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2882216.png)
![N-(1-Aminospiro[3.3]heptan-3-yl)-2-(trifluoromethyl)pyrimidine-5-carboxamide;hydrochloride](/img/structure/B2882220.png)
![{2-[(4-Methylpyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2882221.png)
![N-(4-ethoxyphenyl)-5-[(2Z)-2-[(4-ethylphenyl)imino]-8-methoxy-2H-chromen-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2882222.png)

![5-[(5-Methyl-1,2-oxazol-3-yl)methyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrole](/img/structure/B2882224.png)

![3-[4-oxo-4-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)butyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2882228.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2882232.png)
